molecular formula C8H12N4O B2842018 3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one CAS No. 1343681-39-9

3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

Cat. No. B2842018
CAS RN: 1343681-39-9
M. Wt: 180.211
InChI Key: UJYOKROKOBQHEW-UHFFFAOYSA-N
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Description

3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one, also known as AMPP, is a chemical compound that has gained significant attention in the scientific research community. It is a heterocyclic compound that contains a pyrazole ring and a pyrrolidin-2-one ring. AMPP has been found to have several potential applications in the field of medicine, particularly in the treatment of neurological disorders.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application of structures closely related to 3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is in the synthesis of heterocyclic compounds. For instance, functionalized pyrazolo[1,5-a]pyridines are synthesized through oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. These reactions occur under metal-free conditions at room temperature, highlighting the utility of pyrazole derivatives in constructing complex heterocyclic frameworks that are prevalent in numerous pharmaceuticals and agrochemicals (Chitrakar et al., 2017).

Catalysis and Chemical Transformations

Another research avenue explores the catalytic properties of compounds containing pyrazole moieties. For example, cationic Ir(I) complexes, which may include structural motifs similar to our compound of interest, catalyze hydroamination and hydrosilation reactions. These processes are crucial for the synthesis of various organic compounds, demonstrating the role of pyrazole derivatives in facilitating efficient and selective chemical transformations (L. Field et al., 2003).

Antitumor and Antibacterial Activities

Pyrazole derivatives also exhibit significant biological activities, including antitumor, antifungal, and antibacterial effects. The synthesis of hydroxymethyl pyrazole derivatives, followed by their reaction with primary amines, yields compounds that have shown promising activity against breast cancer and microbial infections. This underscores the potential of pyrazole-based structures in the development of new therapeutic agents (A. Titi et al., 2020).

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, pyrazole derivatives, including those structurally related to this compound, serve as ligands for forming metal complexes. These complexes are of interest for their potential applications in catalysis, luminescent materials for biological sensing, and as agents for photochemical and thermal spin-state transitions. The versatility of pyrazole-based ligands in forming complexes with diverse metals hints at the broad applicability of these compounds in developing new materials and catalysts (M. Halcrow, 2005).

properties

IUPAC Name

3-(3-aminopyrazol-1-yl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-4-2-6(8(11)13)12-5-3-7(9)10-12/h3,5-6H,2,4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYOKROKOBQHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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